molecular formula C11H12N2O4 B1421453 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 20197-88-0

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1421453
CAS No.: 20197-88-0
M. Wt: 236.22 g/mol
InChI Key: BGXDZFXRQHXBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with a quinazoline backbone. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions, a methyl group at the 3rd position, and a dione functionality at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride and a suitable catalyst to form the quinazoline ring. The reaction conditions often require heating and the use of solvents such as acetic acid or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce hydroquinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the dione functionality but shares the methoxy groups.

    3-Methylquinazoline-2,4-dione: Similar structure but without the methoxy groups.

    Quinazoline-2,4-dione: The parent compound without the methoxy and methyl groups.

Uniqueness

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, while the dione functionality allows for further chemical modifications.

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDZFXRQHXBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.